molecular formula C11H18N2O B3173330 4-[2-(Dimethylamino)ethoxy]-3-methylaniline CAS No. 946784-87-8

4-[2-(Dimethylamino)ethoxy]-3-methylaniline

Cat. No.: B3173330
CAS No.: 946784-87-8
M. Wt: 194.27 g/mol
InChI Key: RQZUMYLTTXQIQZ-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]-3-methylaniline is an organic compound with the molecular formula C11H18N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a dimethylamino group, an ethoxy group, and a methylaniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methylaniline typically involves the reaction of 4-amino-2-methylphenol with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the 2-(dimethylamino)ethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]-3-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as microtubule affinity regulating kinase 4 (MARK4), which plays a role in cancer progression. By binding to the active site of the enzyme, the compound prevents its activity, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Dimethylamino)ethoxy]benzylamine
  • 4-[2-(Dimethylamino)ethoxy]benzohydrazide

Uniqueness

4-[2-(Dimethylamino)ethoxy]-3-methylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher binding affinity to certain molecular targets, making it a valuable compound in drug development and other scientific research applications .

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9-8-10(12)4-5-11(9)14-7-6-13(2)3/h4-5,8H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZUMYLTTXQIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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